molecular formula C14H20ClN3O3 B1383576 Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate CAS No. 1330765-91-7

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

Cat. No. B1383576
CAS RN: 1330765-91-7
M. Wt: 313.78 g/mol
InChI Key: RKRITFFRIDOKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate” is a chemical compound with the molecular formula C14H20ClN3O3 . Its IUPAC name is tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate .


Molecular Structure Analysis

The molecular weight of this compound is 313.78 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which I currently do not have.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the search results .

Scientific Research Applications

Antibacterial Agents

This compound has potential applications as an antibacterial agent. The structural framework of pyrimido[1,2-a][1,4]diazepine is known to exhibit antibacterial properties . Researchers can modify the tert-butyl group to enhance the lipophilicity of the molecule, which is crucial for penetrating bacterial cell walls and increasing efficacy.

Antimalarial Drugs

The pyrimido[1,2-a][1,4]diazepine core is also associated with antimalarial activity. The introduction of tert-butyl groups into drug molecules has been shown to improve blood schizontocidal antimalarial activity . This suggests that the compound could be a candidate for the development of new antimalarial drugs.

Antidepressants

Compounds containing the pyrimido[1,2-a][1,4]diazepine moiety have been reported to possess antidepressant effects . This compound could be used as a starting point for the synthesis of novel antidepressants with potentially fewer side effects.

Antiviral Agents

The structural analogs of this compound have been found to act as DNA intercalating agents with antiviral activity . This indicates that tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate could be explored for its antiviral applications.

Cancer Research

The ability of related compounds to intercalate DNA suggests that they could be used in cancer research as potential chemotherapeutic agents . Their DNA-binding properties may disrupt the replication of cancer cells, leading to apoptosis.

Molecular Weight Control in Polymerization

The tert-butyl group in the compound could be utilized to control molecular weight and prevent microgel formation during polymerization reactions . This application is particularly relevant in the synthesis of specialized polymers with precise properties.

Organic Synthesis Intermediates

Due to the reactive chloromethyl and carboxylate groups, this compound could serve as an intermediate in organic synthesis, enabling the construction of complex molecules for pharmaceuticals or materials science .

Development of Green Chemistry Methods

The compound’s structure could be used in spectrophotometric studies for the development of green and high-throughput methods for the quantification of pharmaceuticals . This application is crucial for the pharmaceutical industry’s move towards more sustainable practices.

Safety and Hazards

The safety data sheet for this compound indicates that it should be handled with care, although specific hazards are not listed .

properties

IUPAC Name

tert-butyl 2-(chloromethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)17-5-4-6-18-11(9-17)16-10(8-15)7-12(18)19/h7H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRITFFRIDOKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=NC(=CC2=O)CCl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 3
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate
Reactant of Route 6
Tert-Butyl 2-(Chloromethyl)-4-Oxo-6,7,8,10-Tetrahydropyrimido[1,2-A][1,4]Diazepine-9(4H)-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.